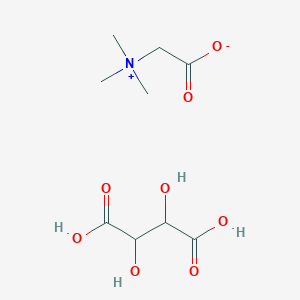
2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate: is a compound that combines two distinct chemical entities: 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate. The former is a tetraric acid, commonly known as tartaric acid, which is widely used in the food and pharmaceutical industries. The latter, 2-(trimethylazaniumyl)acetate, is a derivative of betaine, a compound involved in various metabolic processes in living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi or bacteria. It can also be obtained by the chemical oxidation of maleic acid or fumaric acid using oxidizing agents like potassium permanganate.
2-(Trimethylazaniumyl)acetate: is typically synthesized by the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods:
2,3-Dihydroxybutanedioic acid: is industrially produced through the fermentation of carbohydrates by Aspergillus niger. The fermentation broth is then purified to obtain the acid.
2-(Trimethylazaniumyl)acetate: is produced on an industrial scale by the reaction of glycine with trimethylamine, followed by purification processes to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,3-Dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.
Reduction: It can be reduced to form dihydroxybutanedioic acid derivatives.
Substitution: The hydroxyl groups in 2,3-dihydroxybutanedioic acid can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Oxalic acid, carbon dioxide.
Reduction Products: Dihydroxybutanedioic acid derivatives.
Substitution Products: Various esters and ethers of dihydroxybutanedioic acid.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral resolving agent in the separation of enantiomers.
- Employed in the synthesis of various organic compounds.
Biology:
- Acts as a chelating agent in biochemical studies.
- Used in the study of metabolic pathways involving betaine.
Medicine:
- Utilized in the formulation of pharmaceuticals for its antioxidant properties.
- Investigated for its potential role in reducing homocysteine levels in the blood.
Industry:
- Widely used in the food industry as an acidulant and stabilizer.
- Employed in the production of effervescent tablets and other pharmaceutical formulations.
Mecanismo De Acción
2,3-Dihydroxybutanedioic acid:
- Functions as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.
- Acts as an antioxidant, neutralizing free radicals and preventing oxidative damage.
2-(Trimethylazaniumyl)acetate:
- Functions as a methyl group donor in various biochemical reactions, including the methylation of homocysteine to form methionine.
- Involved in osmoregulation and the maintenance of cellular hydration.
Comparación Con Compuestos Similares
Tartaric Acid: Similar to 2,3-dihydroxybutanedioic acid but lacks the additional functional group present in the latter.
Betaine: Similar to 2-(trimethylazaniumyl)acetate but differs in its specific chemical structure and functional groups.
Uniqueness:
- The combination of 2,3-dihydroxybutanedioic acid and 2-(trimethylazaniumyl)acetate in a single compound provides unique properties, such as enhanced chelating ability and improved stability in various applications.
Propiedades
Fórmula molecular |
C9H17NO8 |
|---|---|
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
LKAOQCIAIYQGFG-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

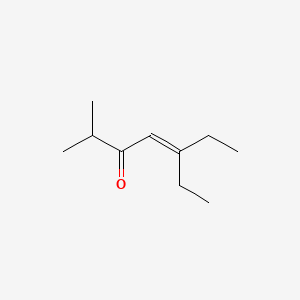
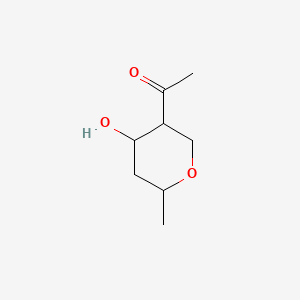
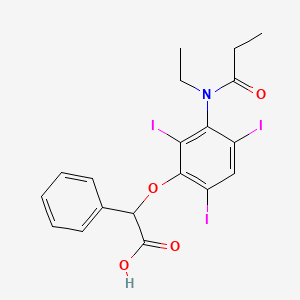
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)

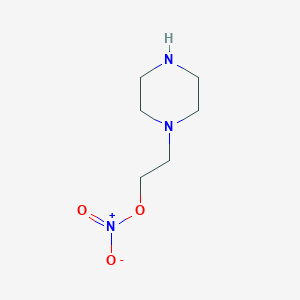
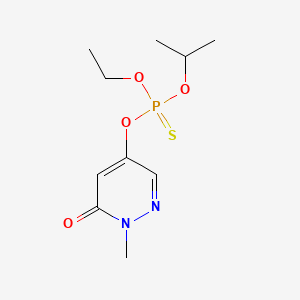

![Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B13812496.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
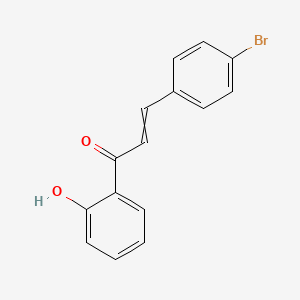
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
